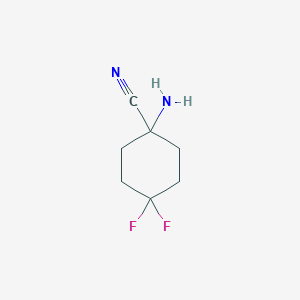
3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known as 4-chloro-2-methyl-1-pyrrolidine acrylonitrile (CMPAN), is a synthetic compound commonly used in scientific research. It is a colorless solid with a molecular weight of 238.6 g/mol and a melting point of 183-184°C. CMPAN is a versatile compound with a wide range of applications in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
CMPAN has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pyrrolidines, amides, and esters. It is also used as a building block in the synthesis of heterocycles, such as pyrrolizines, pyrrolidines, and pyrroles. Furthermore, CMPAN has been used in the synthesis of biologically active compounds, such as antifungal agents and inhibitors of protein kinases.
Wirkmechanismus
CMPAN acts as a nucleophile in organic reactions and is capable of forming various types of covalent bonds. It can react with a wide range of electrophiles, including alkyl halides, alkyl sulfonates, and aryl halides. The reaction proceeds via a SN2 mechanism, with the CMPAN molecule acting as the nucleophile and the electrophile as the leaving group.
Biochemical and Physiological Effects
CMPAN has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that CMPAN can inhibit the activity of certain enzymes, such as protein kinases and phosphatases. It has also been shown to possess antifungal activity against a variety of fungi, including Candida albicans and Aspergillus niger.
Vorteile Und Einschränkungen Für Laborexperimente
CMPAN is a versatile reagent with a wide range of applications in organic synthesis. It is relatively stable and can be easily handled in the lab. However, it is also a toxic compound and should be handled with caution. In addition, CMPAN is a relatively expensive reagent, which can limit its use in some experiments.
Zukünftige Richtungen
Given its wide range of applications in organic synthesis, CMPAN has the potential to be used in the development of new biologically active compounds. In addition, further studies are needed to evaluate the potential biochemical and physiological effects of CMPAN in vivo. Finally, the development of more efficient and cost-effective synthesis methods for CMPAN could broaden its use in the laboratory.
Synthesemethoden
CMPAN can be synthesized by the reaction of 4-chlorophenylacetonitrile with 1-methyl-1H-pyrrol-2-ylmagnesium bromide in the presence of DBU as a base. The reaction is carried out in a dry THF solution at a temperature of 0°C and is followed by a workup and purification procedure. The yield of the reaction is typically around 80%.
Eigenschaften
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-17-8-2-3-14(17)12(10-16)9-11-4-6-13(15)7-5-11/h2-9H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUDENDHWQXLKU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoate](/img/structure/B2951478.png)
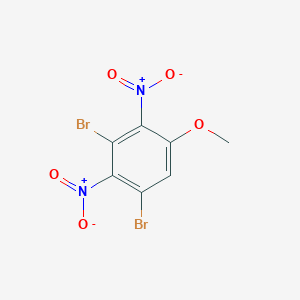
![5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide](/img/structure/B2951485.png)
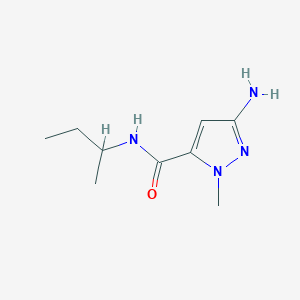
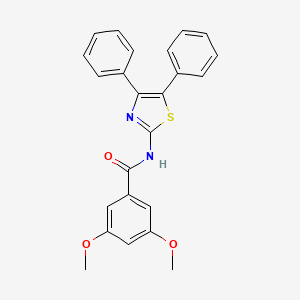
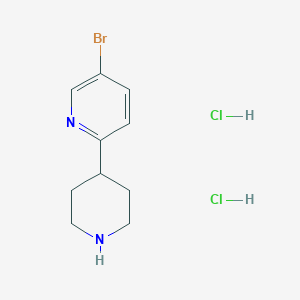
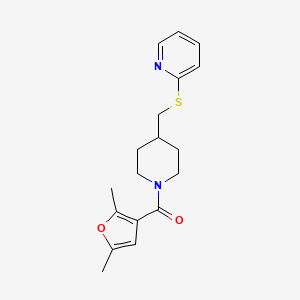
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2951493.png)
![N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2951494.png)
![4-butyl-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2951496.png)
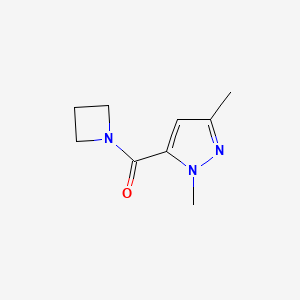
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2951498.png)
